Domoic acid

Übersicht

Beschreibung

Domoic acid is a kainic acid-type neurotoxin that causes amnesic shellfish poisoning. It is produced by certain species of algae, particularly the diatom genus Pseudo-nitzschia. This compound accumulates in marine organisms such as shellfish, sardines, and anchovies. When consumed by predators, including humans, it can lead to severe neurological effects, including seizures and potentially death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of domoic acid involves the establishment of a pyrrolidine ring containing three contiguous stereocenters. This process requires precise control over reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled environments using bioconversion systems. These systems utilize specific strains of Pseudo-nitzschia diatoms, which are cultured under optimal conditions to maximize the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Domoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying levels of toxicity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can be used for further research and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Domoic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of kainic acid-type neurotoxins.

Biology: Researchers use this compound to study the effects of neurotoxins on marine ecosystems and the food chain.

Medicine: this compound is used in research to understand the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.

Industry: Although its industrial applications are limited due to its toxicity, this compound can be used in pest control as a natural marine drug

Wirkmechanismus

Domoic acid exerts its effects by acting as an excitatory amino acid analogue of glutamate, a neurotransmitter in the brain. It has a strong affinity for glutamate receptors, particularly kainate receptors. This binding leads to excitotoxicity, which is initiated by the activation of ionotropic glutamate receptors at both sides of the synapse. The overstimulation of these receptors results in an influx of calcium ions, leading to neuronal damage and cell death .

Vergleich Mit ähnlichen Verbindungen

Kainic Acid: Like domoic acid, kainic acid is a potent neurotoxin that acts on glutamate receptors. this compound has a higher affinity for these receptors, making it more toxic.

Glutamic Acid: Glutamic acid is a naturally occurring amino acid that also acts on glutamate receptors but is less toxic compared to this compound.

Muscimol: Muscimol is another neurotoxin that acts on different types of receptors (GABA receptors) but shares some structural similarities with this compound

Uniqueness of this compound: this compound is unique due to its high affinity for kainate receptors and its potent neurotoxic effects. Its ability to cause amnesic shellfish poisoning distinguishes it from other similar compounds .

Biologische Aktivität

Domoic acid (DA) is a neurotoxic compound produced by certain marine algae, notably Pseudo-nitzschia species. It is known for its significant impact on marine life and human health, particularly through the consumption of contaminated seafood. This article reviews its biological activity, focusing on its neurotoxicity, cytogenotoxicity, and immunotoxicity, alongside relevant case studies and research findings.

This compound is a water-soluble amino acid that mimics glutamate, a major excitatory neurotransmitter in the central nervous system (CNS). It primarily exerts its effects by activating the AMPA/kainate subtype of glutamate receptors, leading to excitotoxicity. This mechanism can result in neuronal damage and death, particularly at higher doses.

Pharmacokinetics

- Absorption : this compound is poorly absorbed in the gastrointestinal tract, with excretion occurring primarily through feces.

- Half-life : The half-life of DA in plasma is approximately 20 minutes, with 99% cleared within four hours post-exposure in animal models .

Neurobehavioral Effects

This compound exposure has been linked to several neurobehavioral consequences:

- Amnesic Shellfish Poisoning (ASP) : Human consumption of DA-contaminated shellfish can lead to ASP, characterized by memory loss and seizures. Notably, chronic exposure can result in permanent cognitive deficits .

- Animal Studies : Research on macaques demonstrated subtle brain alterations in the hippocampus and thalamus after long-term exposure to DA, indicating potential long-term impacts on learning and memory .

Cytogenotoxicity

This compound has shown significant cytogenotoxic effects across various species:

- DNA Damage : Studies on Mytilus edulis (mussels) revealed primary DNA lesions in digestive glands shortly after exposure, which were repaired after seven days . In Nile tilapia (Oreochromis niloticus), DA exposure resulted in increased frequencies of micronuclei and DNA strand breaks .

- Oxidative Stress : Increased levels of lipid peroxidation and altered activities of antioxidant enzymes were observed in fish exposed to DA, indicating oxidative stress as a mechanism of cytotoxicity .

Immunotoxicity

This compound also affects immune function:

- Phagocytosis : In vivo studies showed that exposure to DA significantly altered monocyte phagocytosis and T-cell proliferation in mice. A notable decrease in neutrophil activity was observed with higher concentrations of DA .

- Chronic Exposure Effects : Long-term low-level exposure did not build tolerance but made zebrafish more sensitive to DA, suggesting an increased risk for neurotoxic effects over time .

Case Studies

- Human Outbreaks : The 1987 outbreak in Canada highlighted the dangers of DA when it caused widespread poisoning from contaminated shellfish, leading to severe neurological symptoms in affected individuals .

- Marine Mammals : California sea lions exposed to DA showed increased markers of oxidative stress in neurons, correlating with behavioral changes and neurological impairments .

Research Findings Summary Table

| Study Focus | Key Findings | Species Involved |

|---|---|---|

| Neurotoxicity | Memory loss, seizures | Humans, macaques |

| Cytogenotoxicity | DNA damage, oxidative stress | Mussels, Nile tilapia |

| Immunotoxicity | Altered phagocytosis and immune response | Mice, zebrafish |

| Long-term Exposure Effects | Increased sensitivity to neurotoxicity | Zebrafish |

| Genetic Basis for Production | Identification of genes responsible for DA synthesis | Marine phytoplankton |

Eigenschaften

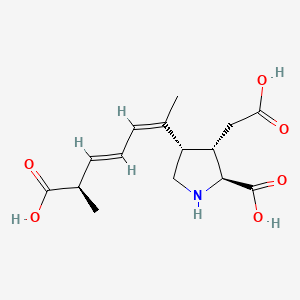

IUPAC Name |

(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFRNCSOCOPNDB-AOKDLOFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56711-43-4 (hydrochloride salt) | |

| Record name | Domoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20274180 | |

| Record name | L-Domoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Domoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL) | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 g/cu cm /Predicted/ | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The toxicity of domoic acid on the nervous system is known to occur on excitatory amino acid receptors and on synaptic transmission. Two amino acids, l-glutamate and l-aspartate are considered to be neurotransmitters and act upon several receptor types. Three receptor sub-types have been described for excitatory amino acids, the kainic acid (KA) and the n-methyl-d-aspartate (NMDA) receptors being best characterized. The other one is the quisqualate receptor. Stimulation of the NMDA receptor by glutamate and other exogenous NMDA agonists open membrane channels permeable to Na+, leading to Na+ influx and membrane depolarization. Domoic acid produces its action through pre and post synaptic non NMDA receptors in a way similar to kainic acid opening the channel to Ca++ and inducing cellular lethality., Due to its structural resemblance to glutamic, aspartic and kainic acids, DOM was considered to produce excitotoxicity by similar mechanism(s). However, the latest evidence indicates differences in its mode of action from these excitatory agonists. /The authors/ propose that DOM induces toxicity via changes in intracellular concentration of Ca2+ ([Ca2+]i). ... DOM elevated [Ca2+]i in brain slices. Glucose deprivation and removal of Na+ from the Krebs-bicarbonate medium further elevated [Ca2+]i, suggesting a relationship between glucose metabolism (cell energy), Na+ and Ca2+ transfer across neuronal membrane. DOM-induced rise in [Ca2+]i was due to enhanced Ca2+ influx and its mobilization from the endoplasmic reticulum. In addition, diminished Ca2+-ATPase activity due to lack of ATP, and variable amounts and expression of calcium binding proteins (CaBP) appear to contribute to an elevation in [Ca2+]i in response to DOM. Most interestingly, DOM inhibited Ca2+ and calmodulin-stimulated adenylate cyclase activity in brain membranes, resulting in reduced level of cyclic AMP. Cyclic AMP is known to activate protein kinase A to enhance phosphorylation of Ca2+ channels, thereby, reducing Ca2+ influx to prevent the development of Ca2+ overload which is detrimental to neuronal cell function (neuroprotection). However, DOM reduced cyclic AMP level, diminishing the feedback control of cyclic AMP on Ca2+ influx via Ca2+ channels, thereby, allowing continuing enhanced Ca2+ influx, resulting in Ca2+ overload which adversely affects many intracellular processes to induce toxicity. Ca2+ and CaM-stimulated adenylate cyclase activity in brain is highly correlated with the acquisition and retention of memory in different organisms. Calcium binding proteins bind Ca2+ reversibly and provide intracellular Ca2+ buffering, thereby, protecting neuronal cell from damage by Ca2+ overload in response to DOM. DOM appears to interfere with the cross talk between Ca2+ and cyclic AMP which is necessary for neuronal cell function. ... DOM stimulates GLU release from synaptosomes and may produce some of its toxic effects via excess GLU in the neuronal synapse. In conclusion, DOM-induced neurodegeneration resulting in a loss of memory is mediated by Ca2+ overload, inhibition of Ca2+ and CaM-stimulated adenylate cyclase activity, and/or by the enhanced GLU release in rat brain., Domoic acid (DA) is an excitatory amino acid analogue of kainic acid (KA) that acts via activation of glutamate receptors to elicit a rapid and potent excitotoxic response, resulting in neuronal cell death. Recently, DA was shown to elicit reactive oxygen species (ROS) production and induce apoptosis accompanied by activation of p38 mitogen-activated protein kinase (MAPK) in vitro. We have reported that WDR35, a WD-repeat protein, may mediate apoptosis in several animal models. In the present study, we administered DA to rats intraperitoneally, then used liquid chromatography/ion trap tandem mass spectrometry (LC-MS/MS) to identify and quantify DA in the brains of the rats and performed histological examinations of the hippocampus. We further investigated the potential involvement of glutamate receptors, ROS, p38 MAPK, and WDR35 in DA-induced toxicity in vivo. Our results showed that intraperitoneally administered DA was present in the brain and induced neurodegenerative changes including apoptosis in the CA1 region of the hippocampus. DA also increased the expression of WDR35 mRNA and protein in a dose- and time-dependent manner in the hippocampus. In experiments using glutamate receptor antagonists, the AMPA/KA receptor antagonist NBQX significantly attenuated the DA-induced increase in WDR35 protein expression, but the NMDA receptor antagonist MK-801 did not. In addition, the radical scavenger edaravone significantly attenuated the DA-induced increase in WDR35 protein expression. Furthermore, NBQX and edaravone significantly attenuated the DA-induced increase in p38 MAPK phosphorylation. In summary, /these/ results indicated that DA activated AMPA/KA receptors and induced ROS production and p38 MAPK phosphorylation, resulting in an increase in the expression of WDR35 in vivo., Domoic acid (DA) is an excitatory amino acids (EAAs) analog which induced excitotoxicity lesion to central nervous system, but whether induced adult animal spinal cord is not known, furthermore, previous studies have shown that EAAs play an important role in spinal cord lesion, however, the molecular pathways in spinal cord lesion are not fully known. Therefore, a motor neuron-like cell culture system and a DA-induced spinal cord lesioned mice model were used to study the effect of DA on spinal cord in adult mice and the possible molecular pathways of EAAs in spinal cord lesions. Exposure of motor neuron-like cells NSC34 to DA dramatically increased reactive oxygen species (ROS) production by the DCF fluorescent oxidation assay, reduced mitochondrial function by MTT assay, cell viability by trypan blue exclusion assay, and was accompanied by an increase of cell apoptosis by histone protein release assay. In DA-induced spinal cord lesioned mice model, we showed that the decrease of proteasome activity, increase of UCP4 expression by immunohistochemistry and neural cell apoptosis by TUNEL staining, and was accompanied by an decrease of motor disturbance grade during the different stages of DA treatment. Taken together, the in vitro and in vivo data presented in the current report demonstrated that DA induces spinal cord lesions in adult mice, and the multiple molecular pathways promoted by EAAs in spinal cord lesions, at least partially was associated with ROS generation increase, mitochondrial dysfunction, proteasome activity decrease and UCP4 expression increase. | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystal needles, White solid | |

CAS No. |

14277-97-5 | |

| Record name | (-)-Domoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Domoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02525818H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.